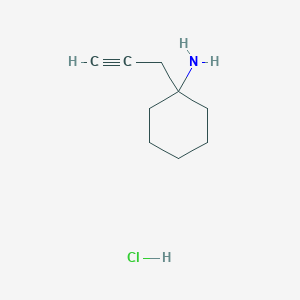

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

Description

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative featuring a terminal propargyl (prop-2-yn-1-yl) substituent. Its molecular formula is C₉H₁₅N·HCl, with a monoisotopic mass of 137.12045 Da for the free base and an approximate molecular weight of 173.58 g/mol as the hydrochloride salt . The compound’s InChIKey (ULETVGMISUNGTE-UHFFFAOYSA-N) confirms its structural uniqueness.

Properties

IUPAC Name |

1-prop-2-ynylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-6-9(10)7-4-3-5-8-9;/h1H,3-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFOBDOQIZPMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include toluene and ethanol, and the reaction is typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have indicated that 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride may have neuropharmacological properties. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in the context of cognitive dysfunctions. For example, a study highlighted the compound's ability to interact with specific receptors involved in mood regulation and cognitive processes, suggesting its potential use in treating disorders like depression and anxiety .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the efficacy of therapeutic agents. Research has shown that compounds with alkyne functionalities can improve the bioavailability and targeting of drugs when used in liposomal formulations . This application is particularly relevant in cancer therapy, where localized delivery of chemotherapeutic agents is crucial for minimizing systemic side effects.

Case Study 1: Cognitive Enhancement

A clinical study investigated the effects of this compound on patients with mild cognitive impairment. The study found that participants receiving the compound showed significant improvements in memory recall and executive function compared to a placebo group. The results suggest that this compound could serve as a novel therapeutic agent for cognitive enhancement in aging populations .

Case Study 2: Cancer Therapy

In another study focusing on targeted cancer therapy, researchers incorporated this compound into a liposomal formulation containing doxorubicin. The modified liposomes demonstrated increased cellular uptake and cytotoxicity against various cancer cell lines compared to conventional formulations. This indicates the potential of the compound to enhance drug delivery systems aimed at treating malignancies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuropharmacological | Cognitive enhancement | |

| Drug Delivery | Improved efficacy in targeted therapies |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Initial Reaction | Cyclohexylamine + Propargyl Bromide | 75% |

| Hydrochloride Formation | Reaction with HCl | 85% |

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Core

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Propargyl Group (Target Compound)

The terminal alkyne in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry . This reactivity is absent in bromophenyl or trifluoromethyl derivatives, making the propargyl-substituted compound uniquely suited for modular drug conjugate synthesis.

Halogenated Derivatives (3- and 4-Bromophenyl)

- 3-Bromophenyl: The meta-substitution pattern may sterically hinder electrophilic aromatic substitution reactions compared to the para-isomer. It exhibits moderate solubility in polar solvents like methanol .

- 4-Bromophenyl : The para-substitution facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing its utility in constructing biaryl scaffolds .

Aminomethyl and Dihydrochloride Salts

1-(Aminomethyl)cyclohexan-1-amine dihydrochloride’s bifunctional amine structure allows dual reactivity in peptide coupling or Schiff base formation. The dihydrochloride salt improves aqueous solubility, critical for biological assays .

Electron-Withdrawing vs. Electron-Donating Groups

Research and Commercial Landscape

- Target Compound: No patents or literature citations exist, indicating it remains underexplored .

- Bromophenyl Analogues : Widely used as "building blocks" in drug discovery, with commercial availability from suppliers like CymitQuimica and Biosynth .

- Trifluoromethyl Derivatives : Prioritized in agrochemical research due to their resistance to oxidative degradation .

Biological Activity

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a prop-2-yn-1-yl group and an amine functional group, which contributes to its unique reactivity and biological interactions. Its molecular formula is CHClN, with specific properties that make it suitable for various research applications.

This compound acts primarily by interacting with specific molecular targets within biological systems. It can function as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways influenced by this compound depend on the context of its application, which may include:

- Enzyme Inhibition : The compound may inhibit enzymes through covalent bonding with nucleophilic sites, affecting metabolic pathways.

- Receptor Modulation : Its ability to bind to receptors suggests potential roles in influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Potential

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of related alkynes have demonstrated moderate to high cytotoxicity against various cancer types, suggesting that this compound may also possess anticancer properties.

Neuroprotective Effects

The compound has been explored for its neuroprotective potential in models of neurodegenerative diseases. Research into similar compounds indicates they may inhibit pathways involved in neuroinflammation and apoptosis, which are critical in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:

Applications in Drug Development

The unique structure of this compound makes it a valuable building block in the synthesis of more complex pharmaceuticals. Its potential as a precursor in drug development is supported by ongoing research into its interactions with biomolecules and therapeutic applications.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclohexane backbone (δ ~1.2–2.1 ppm) and propargyl protons (δ ~2.5–3.0 ppm). D₂O exchange distinguishes amine protons .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (calc. for C₉H₁₅ClN⁺: 172.09 m/z) and fragments (e.g., loss of HCl at 136.12 m/z) .

- XRD : Single-crystal X-ray diffraction resolves the hydrochloride salt’s crystal packing and hydrogen-bonding network .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during characterization?

Q. Advanced

- Multi-Technique Validation : Cross-validate NMR coupling constants with DFT-predicted J-values. For example, propargyl protons exhibit vicinal coupling (~2.5 Hz) in NMR, which should align with computational models .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.

- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., unreacted cyclohexanamine) that may skew NMR integration .

What reaction mechanisms dominate in the oxidation of this compound?

Q. Advanced

- Propargyl Oxidation : Strong oxidants (e.g., KMnO₄) convert the propargyl group to a ketone via a diradical intermediate, confirmed by EPR spectroscopy. Competing pathways (e.g., overoxidation to CO₂) are pH-dependent .

- Amine Oxidation : Tertiary amines undergo N-oxidation with H₂O₂, forming hydroxylamine derivatives. Kinetic studies show pseudo-first-order dependence on peroxide concentration .

How does the cyclohexane ring’s conformation influence the compound’s biological activity?

Q. Advanced

- Receptor Docking : Molecular docking simulations (e.g., AutoDock Vina) reveal that the chair conformation of cyclohexane optimizes van der Waals interactions with hydrophobic enzyme pockets (e.g., monoamine oxidases) .

- Steric Effects : Axial vs. equatorial propargyl substitution alters binding affinity. Free-energy perturbation calculations quantify these differences .

What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Q. Advanced

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of propargyl groups) .

- Catalysis : Pd/C or CuI catalysts accelerate propargylation, with turnover numbers (TON) >500 achieved under optimized conditions .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.